(3,3,3-Trichloro-1-propenyl)benzene

Physicochemical characterization Distillation separation Process chemistry

(3,3,3-Trichloro-1-propenyl)benzene (CAS 60504-00-9), also named 1,1,1-trichloro-3-phenyl-2-propene or 3,3,3-trichloroprop-1-enylbenzene, is a C9H7Cl3 chlorinated aromatic olefin. It features a phenyl ring conjugated to a trichloromethyl-substituted propenyl chain, giving it a computed LogP of 4.07–4.39, density of ~1.345 g/cm³ (calc.), and a boiling point of 295.4 °C at 760 mmHg.

Molecular Formula C9H7Cl3
Molecular Weight 221.5 g/mol
CAS No. 60504-00-9
Cat. No. B12641638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,3-Trichloro-1-propenyl)benzene
CAS60504-00-9
Molecular FormulaC9H7Cl3
Molecular Weight221.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(Cl)(Cl)Cl
InChIInChI=1S/C9H7Cl3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-7H
InChIKeyNUDSHVLUIKPZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3,3,3-Trichloro-1-propenyl)benzene (CAS 60504-00-9) Matters for Chemical Procurement and Research Selection


(3,3,3-Trichloro-1-propenyl)benzene (CAS 60504-00-9), also named 1,1,1-trichloro-3-phenyl-2-propene or 3,3,3-trichloroprop-1-enylbenzene, is a C9H7Cl3 chlorinated aromatic olefin [1]. It features a phenyl ring conjugated to a trichloromethyl-substituted propenyl chain, giving it a computed LogP of 4.07–4.39, density of ~1.345 g/cm³ (calc.), and a boiling point of 295.4 °C at 760 mmHg . The compound is primarily employed as a synthetic intermediate in radical addition and condensation chemistries [2].

Why Generic Substitution of (3,3,3-Trichloro-1-propenyl)benzene (60504-00-9) Fails – Key Differentiators from In-Class Analogs


Although several C9H7Cl3 isomers and the parent 3,3,3-trichloropropene share the same elemental composition, they differ fundamentally in physicochemical properties, reactivity profiles, and synthetic utility [1]. The specific 1-propenyl substitution pattern (Ph–CH=CH–CCl₃) dictates a unique combination of conjugated double-bond geometry, allylic reactivity, and hydrophobic character (LogP 4.07–4.39) that is absent in positional isomers such as (1,3,3-trichloro-2-propenyl)benzene (CAS 62098-05-9) or the saturated analog (3,3,3-trichloropropyl)benzene (CAS 1077-10-7) . These differences translate into measurable variations in boiling point, chromatographic retention, and radical-addition kinetics, making unchecked substitution a source of experimental irreproducibility [2].

Product-Specific Quantitative Evidence Guide for (3,3,3-Trichloro-1-propenyl)benzene (60504-00-9) Versus Closest Analogs


Boiling Point and Volatility Differentiation vs. Parent 3,3,3-Trichloropropene

The target compound exhibits a dramatically higher boiling point than its parent alkene, 3,3,3-trichloropropene (CAS 2233-00-3), due to the phenyl substituent . This difference is critical for separation processes and thermal stability assessment during procurement .

Physicochemical characterization Distillation separation Process chemistry

Hydrophobicity (LogP) Differentiation vs. 3,3,3-Trichloropropene

The computed LogP of (3,3,3-trichloro-1-propenyl)benzene is 4.07–4.39, compared with ~2.54 for the parent 3,3,3-trichloropropene [1]. The phenyl ring adds approximately 1.5–1.85 LogP units, substantially altering partitioning behavior.

Lipophilicity Extraction efficiency Environmental fate

Synthetic Accessibility: Condensation Yield vs. Radical Addition Route

The compound is directly accessible via AlCl₃- or SbCl₅-catalyzed condensation of 1,1,3-trichloro-1-propene with benzene, as reported by Freidlina et al. [1]. This electrophilic aromatic substitution route is distinct from the radical Kharasch addition of CCl₃Br to styrene, which generates a different isomer distribution [2].

Friedel-Crafts condensation Synthetic efficiency Process scale-up

HPLC Retention Behavior Differentiation vs. Positional Isomers

A validated reverse-phase HPLC method using a Newcrom R1 column (mixed-mode) with MeCN/water/phosphoric acid mobile phase has been demonstrated for (3,3,3-trichloro-1-propenyl)benzene [1]. The LogP of 4.39 predicts strong retention on C18 phases, whereas the positional isomer (1,3,3-trichloro-2-propenyl)benzene (CAS 62098-05-9) and the (2,3,3-trichloro-2-propenyl)benzene isomer (CAS 17078-21-6) exhibit distinct InChIKeys, confirming they are separable by optimized methods [2].

Chromatographic purity Quality control Method validation

Radical Reactivity Profile: Trichloropropenyl Radical Kinetics

The trichloropropenyl radical (CCl₃CH=CH·) derived from the target compound has been kinetically characterized via hydrogen abstraction from eight substrates at 20 °C [1]. The relative rate constants are correlated by the two-parameter Taft equation with ρ* = 0.726 ± 0.096 and r* = 1.22 ± 0.16, providing a quantitative framework for predicting reactivity in chain-transfer processes [1].

Radical chemistry Kinetic modeling Polymerization control

Density Differentiation vs. Positional Isomers for Formulation and Handling

The computed density of (3,3,3-trichloro-1-propenyl)benzene is 1.345–1.346 g/cm³ . Although all C9H7Cl3 isomers share similar molecular weights (~221.51 g/mol), their packing and liquid densities can vary slightly due to differences in molecular shape and dipole alignment .

Density specification Material handling Formulation consistency

Best Research and Industrial Application Scenarios for (3,3,3-Trichloro-1-propenyl)benzene (60504-00-9)


Synthesis of 1,1-Dichloro-3-arylpropene Intermediates via Friedel-Crafts Condensation

The compound serves as a precursor in AlCl₃- or SbCl₅-catalyzed condensations with substituted benzenes to produce ArCH₂CH=CCl₂-type intermediates [1]. This route is directly documented by Freidlina et al. (1959) and is distinct from radical-based alternatives. Researchers requiring specific 1,1-dichloropropene aryl derivatives should source this compound rather than positional isomers, which yield different regioisomeric products [2].

Radical Chain-Transfer Studies and Kinetic Modeling

The trichloropropenyl radical (CCl₃CH=CH·) derived from this compound has published relative rate constants (Afanas'ev et al., 1973) with Taft ρ* = 0.726 and r* = 1.22 [3]. These parameters enable quantitative prediction of hydrogen abstraction rates from common solvents (CH₂Cl₂, CHCl₃, toluene, methanol, etc.), making the compound a valuable probe for physical organic chemists studying polar and resonance effects in radical reactions [3].

Chromatographic Method Development and Isomer-Specific Purity Analysis

A validated RP-HPLC method on a Newcrom R1 mixed-mode column has been demonstrated for this compound's separation [4]. Quality control laboratories tasked with distinguishing C9H7Cl3 positional isomers can leverage the unique InChIKey (NUDSHVLUIKPZLF-SREVYHEPSA-N) and the published chromatographic conditions to develop identity and purity tests [5]. The high LogP (4.07–4.39) predicts strong C18 retention, facilitating separation from less hydrophobic isomers [4].

High-Boiling Specialty Solvent or Reaction Medium

With a boiling point of ~295 °C at atmospheric pressure , this compound can function as a high-temperature reaction medium for processes requiring thermal stability above 200 °C, where the parent 3,3,3-trichloropropene (bp ~115 °C) would evaporate. Its high density (~1.345 g/cm³) and low vapor pressure (0.00269 mmHg at 25 °C) further support its use in sealed-system reactions where volatile loss must be minimized .

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